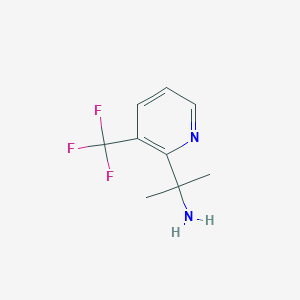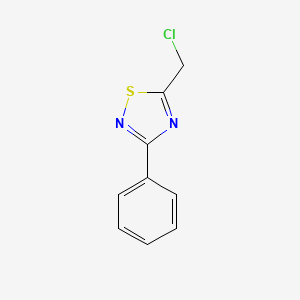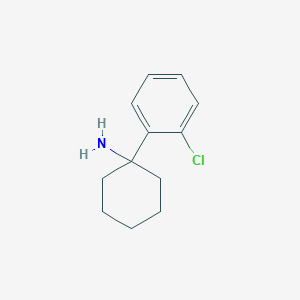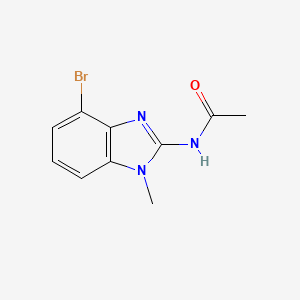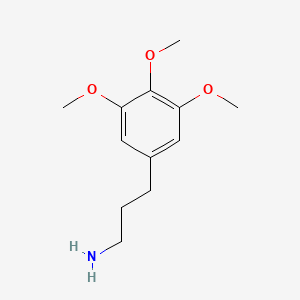
(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a hydroxy group and a carboxamide group. The presence of chiral centers at the 2nd and 4th positions of the pyrrolidine ring gives rise to its specific stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Hydroxylation: The introduction of the hydroxy group at the 4th position is achieved through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide or potassium permanganate.
Carboxamidation: The carboxamide group is introduced through amidation reactions, often using reagents such as N,N-dimethylformamide and a suitable activating agent like dicyclohexylcarbodiimide.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (2R,4S) stereoisomer. This can be achieved through chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale production often utilizes continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of (2R,4S)-4-oxo-N,N-dimethylpyrrolidine-2-carboxamide.
Reduction: Formation of (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide shares structural similarities with other pyrrolidine derivatives, such as:
- (2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
- (2R,4S)-4-hydroxy-N,N-diethylpyrrolidine-2-carboxamide
Uniqueness
- The specific stereochemistry and functional groups of this compound confer unique properties, such as higher binding affinity and selectivity for certain molecular targets compared to its analogs.
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(11)6-3-5(10)4-8-6/h5-6,8,10H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI 键 |
ZOHZTBXVKULCNB-NTSWFWBYSA-N |
手性 SMILES |
CN(C)C(=O)[C@H]1C[C@@H](CN1)O |
规范 SMILES |
CN(C)C(=O)C1CC(CN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)


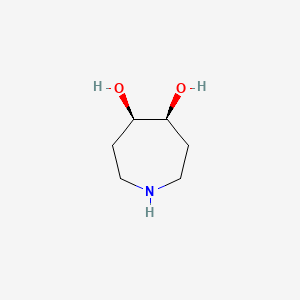
![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
